molecular formula C11H15NO B3169470 [4-(Cyclopropylmethoxy)phenyl]methanamine CAS No. 937599-27-4

[4-(Cyclopropylmethoxy)phenyl]methanamine

Cat. No.: B3169470
CAS No.: 937599-27-4
M. Wt: 177.24 g/mol
InChI Key: WWFGFUZVDDODIO-UHFFFAOYSA-N
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Description

[4-(Cyclopropylmethoxy)phenyl]methanamine, also known as Cyclopropylmethoxyamphetamine (CPMA), is a novel organic compound with the molecular formula C11H15NO and a molecular weight of 177.24 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Cyclopropylmethoxy)phenyl]methanamine typically involves the reaction of 4-hydroxybenzaldehyde with cyclopropylmethyl bromide in the presence of a base to form 4-(cyclopropylmethoxy)benzaldehyde. This intermediate is then reduced to 4-(cyclopropylmethoxy)benzyl alcohol, which is subsequently converted to this compound through reductive amination.

Industrial Production Methods

the general approach involves scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

[4-(Cyclopropylmethoxy)phenyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: Cyclopropylmethoxybenzaldehyde or cyclopropylmethoxybenzoic acid.

    Reduction: Cyclopropylmethoxybenzyl alcohol or cyclopropylmethoxybenzylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[4-(Cyclopropylmethoxy)phenyl]methanamine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme interactions and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the context of neurological and psychiatric disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [4-(Cyclopropylmethoxy)phenyl]methanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound is believed to modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenylmethanamine: Similar structure but lacks the cyclopropyl group.

    4-(Cyclopropylmethoxy)benzylamine: Similar structure but with a different functional group.

    Cyclopropylmethoxyamphetamine (CPMA): Another name for [4-(Cyclopropylmethoxy)phenyl]methanamine.

Uniqueness

This compound is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[4-(cyclopropylmethoxy)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c12-7-9-3-5-11(6-4-9)13-8-10-1-2-10/h3-6,10H,1-2,7-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWFGFUZVDDODIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC=C(C=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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